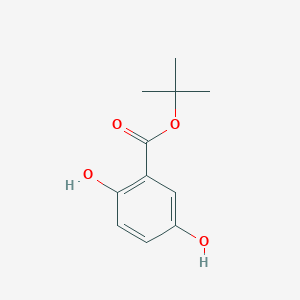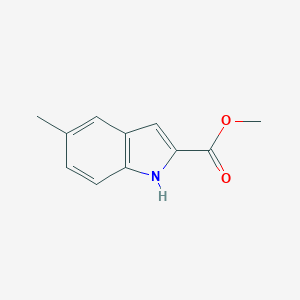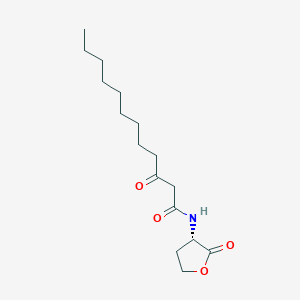
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
Overview
Description
N-3-oxo-dodecanoyl-L-Homoserine lactone is a chemical compound belonging to the family of acyl-homoserine lactones. These molecules are produced by various Gram-negative bacteria and play a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to cell density . This compound is particularly significant in the context of bacterial communication and pathogenicity.
Mechanism of Action
Target of Action
The primary target of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-oxo-C12-HSL or N-3-Oxo-Dodecanoyl-L-Homoserine Lactone, is the Regulatory protein SdiA in Escherichia coli (strain K12) . This protein plays a crucial role in the regulation of bacterial quorum sensing .
Mode of Action
3-oxo-C12-HSL is a bacterial quorum-sensing signaling molecule. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This compound interacts with its target, the Regulatory protein SdiA, and influences the expression of various genes, thereby affecting the behavior of the bacterial population .
Biochemical Pathways
3-oxo-C12-HSL affects several biochemical pathways. It has been observed to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β and Tumor Necrosis Factor-α (TNFα) by stimulated immune RAW264.7 cells . It also inhibits JAK1 and STAT1 phosphorylation, highlighting the involvement of JAK-STAT, NF-κB, and TFN signaling pathways .
Pharmacokinetics
It is known that this compound is a small molecule that can freely enter and exit bacterial cells . This allows it to accumulate in the environment as bacterial cell density increases, which is a key aspect of its role in quorum sensing .
Result of Action
The action of 3-oxo-C12-HSL results in a decrease in the expression of pro-inflammatory cytokines in immune cells . This leads to a reduction in inflammation, which can be beneficial in conditions such as inflammatory bowel diseases where dysbiosis has been described .
Action Environment
The action of 3-oxo-C12-HSL is influenced by the environment in which it is present. In the gut ecosystem, microorganisms regulate group behavior and interplay with the host via a molecular system called quorum sensing . The presence of other bacteria and the overall conditions of the gut ecosystem can therefore influence the action, efficacy, and stability of 3-oxo-C12-HSL .
Biochemical Analysis
Biochemical Properties
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The LuxI-type enzymes synthesize this molecule, while the LuxR-type proteins bind to it to regulate quorum sensing-dependent gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the production of IL-8 in 16HBE human bronchial epithelial cells .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-3-oxo-dodecanoyl-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with a fatty acid derivative. One common method includes the reaction of L-homoserine lactone with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of N-3-oxo-dodecanoyl-L-Homoserine lactone may involve biotechnological approaches using genetically engineered bacteria that overproduce the compound. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: N-3-oxo-dodecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-3-oxo-dodecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and reactivity.
Biology: Plays a crucial role in studying bacterial quorum sensing and communication.
Medicine: Investigated for its role in bacterial pathogenicity and potential therapeutic applications in disrupting bacterial communication.
Comparison with Similar Compounds
N-3-oxo-dodecanoyl-L-Homoserine lactone is part of a family of acyl-homoserine lactones, which include:
- N-octanoyl-homoserine lactone
- N-3-oxodecanoyl-homoserine lactone
- N-3-oxotetradecanoyl-homoserine lactone
- N-3-hydroxydecanoyl-homoserine lactone
- N-3-hydroxyoctanoyl-homoserine lactone
Uniqueness: N-3-oxo-dodecanoyl-L-Homoserine lactone is unique due to its specific chain length and oxo group, which confer distinct binding affinities and regulatory effects in bacterial quorum sensing systems. Its ability to modulate both bacterial and mammalian cell functions makes it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRRHGYXQCRPU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390604 | |
| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168982-69-2 | |
| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)
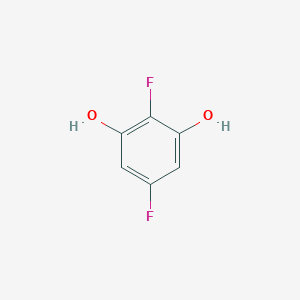
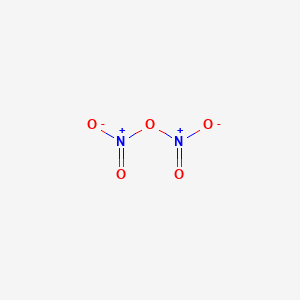
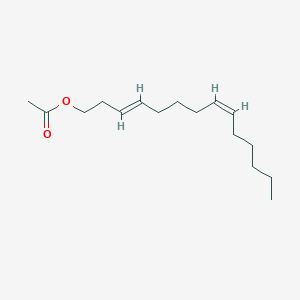

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

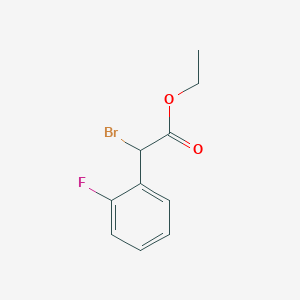
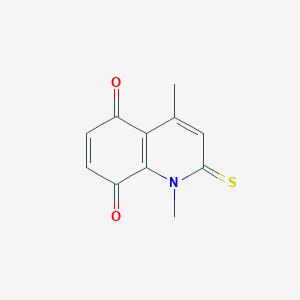
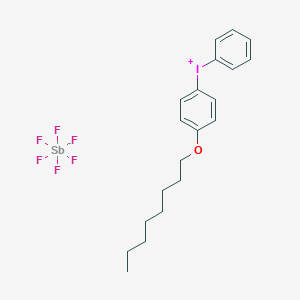
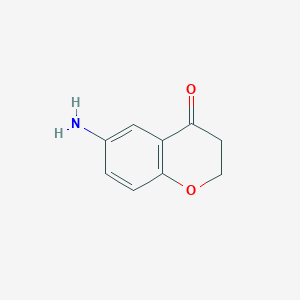
amine](/img/structure/B179824.png)
